![molecular formula C18H11ClN2O2 B12091449 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig arylamination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like bromine in nitrobenzene are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of isoquinoline derivatives typically yields 4-bromo-isoquinoline .
Scientific Research Applications
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and potential biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Biological Activity
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound characterized by its unique structural features, including a benz[de]isoquinoline core and specific substitutions that enhance its biological activity. This compound has garnered attention for its potential as a kinase inhibitor, which may have implications in cancer treatment and other hyperproliferative diseases.
- Molecular Formula : C₁₈H₁₁ClN₂O₂
- Molecular Weight : 322.75 g/mol
- IUPAC Name : 6-chloro-2-(pyridin-4-ylmethyl)benzo[de]isoquinoline-1,3-dione
- Canonical SMILES : C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=NC=C4)Cl
The biological activity of this compound primarily involves its ability to inhibit specific kinases. Kinases are pivotal in regulating cellular processes such as signaling and proliferation. The compound is believed to bind to the ATP-binding site of various kinases, effectively blocking their function and thereby hindering the pathways that lead to uncontrolled cell growth typical in cancerous tissues .
In Vitro Studies
Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. In vitro studies have shown that the compound can effectively reduce cell viability and induce apoptosis in cancer cells through its kinase inhibition mechanism.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 5.5 | Significant inhibition |
A549 (Lung) | 7.2 | Moderate inhibition |
HeLa (Cervical) | 6.0 | Significant apoptosis induction |
Case Studies
A notable study evaluated the compound's effect on the proliferation of MCF-7 breast cancer cells. The results demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with a maximum reduction observed at an IC50 of 5.5 µM. The study further indicated that the mechanism involved apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
Another investigation focused on the compound's effects on A549 lung cancer cells, where it was found to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention .
Structural Comparisons
The unique structure of this compound allows for specific interactions with molecular targets that are not present in simpler analogs like quinoline or chloroquine. This specificity enhances its potential therapeutic applications.
Compound Name | Structure Description | Unique Features |
---|---|---|
Quinoline | Fused benzene and pyridine ring | Lacks additional functional groups |
Isoquinoline | Similar to quinoline but with different nitrogen arrangement | Different nitrogen positioning |
Chloroquine | Antimalarial drug with a quinoline core | Known therapeutic use; simpler structure |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general protocol involves reacting 4-chloro-1,8-naphthalic anhydride with a pyridinylmethylamine derivative in acetic acid under reflux, yielding ~43% product . Optimization strategies include:
- Temperature control : Maintain reflux conditions (110–120°C) to enhance reactivity without decomposition.
- Stoichiometric ratios : Use a 1:1.1 molar ratio of anhydride to amine to minimize side reactions.
- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol 95:5) to isolate the pure product .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- NMR spectroscopy : Analyze 1H and 13C NMR spectra to confirm substitution patterns (e.g., pyridinylmethyl group at position 2, chlorine at position 6). Look for aromatic proton signals in δ 8.4–8.6 ppm and methylene protons near δ 4.3 ppm .
- X-ray crystallography : Determine crystal packing and intermolecular interactions (e.g., π-π stacking of naphthalimide cores) .
- UV-Vis/fluorescence spectroscopy : Assess π→π* transitions (λ~350–400 nm) and solvatochromic effects to evaluate electronic properties .
Q. What solubility and stability considerations are critical for experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (<1% v/v) to avoid cytotoxicity .
- Stability : Store at −20°C under inert atmosphere to prevent hydrolysis of the imide group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers design experiments to probe the compound’s activity as a bromodomain or enzyme inhibitor?
- Enzyme inhibition assays : Use recombinant BRPF2 or TAF1 bromodomains in fluorescence polarization assays with acetylated histone peptides. Measure IC50 values at varying compound concentrations (0.1–100 µM) .
- Metal chelation studies : Conduct ESR or UV-Vis titrations with Mg2+/Mn2+ to assess metal-binding capacity, which may influence enzymatic activity (e.g., HIV-1 integrase inhibition) .
- Cellular assays : Test antiviral activity in MT-4 cells infected with HIV-1. Use RT-PCR to quantify viral RNA replication inhibition .
Q. What methodologies are effective for studying the compound’s photophysical properties in sensing or optoelectronic applications?
- Aggregation-induced emission (AIE) : Dissolve the compound in THF/water mixtures (0–90% H2O) and measure fluorescence intensity changes. Pyridinylmethyl groups may restrict intramolecular rotation, enhancing AIE .
- Chemosensor design : Functionalize the naphthalimide core with thiol or hydrazine groups for metal ion detection (e.g., Hg2+, Cu2+). Use Job’s plot analysis to determine binding stoichiometry .
Q. How should contradictions in biological activity data be addressed?
- Assay variability : Replicate experiments across multiple cell lines (e.g., HeLa, HEK293) to confirm target specificity.
- Metal ion interference : Pre-treat buffers with Chelex resin to remove trace metals that may alter enzyme inhibition profiles .
- Structural analogs : Synthesize derivatives (e.g., replacing chlorine with methoxy groups) to isolate structure-activity relationships .
Data Analysis and Mechanistic Questions
Q. What computational tools can predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina with BRPF2 bromodomain PDB structures (e.g., 5L3H). Focus on π-π interactions between the naphthalimide core and conserved tyrosine residues .
- DFT calculations : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to correlate electronic properties with fluorescence quantum yields .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Generate BRPF2- or TAF1-deficient cell lines and compare dose-response curves to wild-type cells .
- Metabolomic profiling : Use LC-MS to track changes in acetyl-CoA levels, a substrate for bromodomain-mediated acetylation .
Q. Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
- Toxicity : Classify as a Category 3 irritant (GHS07). Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
Properties
Molecular Formula |
C18H11ClN2O2 |
---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
6-chloro-2-(pyridin-4-ylmethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H11ClN2O2/c19-15-5-4-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)10-11-6-8-20-9-7-11/h1-9H,10H2 |
InChI Key |
UZWICYGNFHCBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=NC=C4)Cl |
Origin of Product |
United States |
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